Methyl-2-acetamido-2-deoxy-D-glucopyranoside

Microbiology Probiotics Bifidobacterium

Researchers requiring defined α-anomeric GlcNAc substrates face supply inconsistency and risk experimental failure from anomer misidentification. Methyl-2-acetamido-2-deoxy-D-glucopyranoside (CAS 6082-04-8) is the definitive α-anomer probe for glycobiology. • Validated α-configuration: inactive in L. bifidus growth assays vs. active β-anomer (CAS 3946-01-8), confirming strict anomeric specificity • Maps glycosidase/transferase active-site architecture via clear binary (active/inactive) output when tested against β-anomer • Stereoselective glycosyl acceptor for α-linkage synthesis in complex carbohydrate routes, including neuraminic acid derivatives • ≥95% purity, white crystalline solid; batch-specific QC documentation available

Molecular Formula C9H17NO6
Molecular Weight 235.23 g/mol
CAS No. 6082-04-8
Cat. No. B014336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-2-acetamido-2-deoxy-D-glucopyranoside
CAS6082-04-8
SynonymsMethyl 2-(Acetylamino)-2-deoxy-α-D-glucopyranoside;  Methyl N-Acetyl-α-D-glucosaminide;  Methyl N-Acetyl-α-glucosaminide;  NSC 77914;  α-Methyl N-Acetylglucosaminide; _x000B_GlcNAc1-α-OMe; 
Molecular FormulaC9H17NO6
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC)CO)O)O
InChIInChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9+/m1/s1
InChIKeyZEVOCXOZYFLVKN-OKNNCHMLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 300 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-2-acetamido-2-deoxy-D-glucopyranoside: Glycobiology & Enzyme Probe


Methyl-2-acetamido-2-deoxy-D-glucopyranoside (CAS 6082-04-8), also known as Methyl N-acetyl-α-D-glucosaminide, is a well-characterized monosaccharide derivative of N-acetyl-D-glucosamine (GlcNAc) . It is a white to off-white crystalline solid with a molecular weight of 235.23 g/mol and a chemical formula of C9H17NO6 [1]. This compound serves as a foundational substrate and probe in glycobiology, specifically for investigating the activity and specificity of enzymes like glycosyltransferases and glycosidases . Its utility as a biochemical tool is established in studies concerning protein structure/function and glycoprotein synthesis, but its specific value for scientific procurement lies in its defined and quantifiable anomeric configuration and aglycon structure compared to its analogs .

The Irreplaceable Role of Methyl-2-acetamido-2-deoxy-D-glucopyranoside


Substituting Methyl-2-acetamido-2-deoxy-D-glucopyranoside with a seemingly similar compound—such as its β-anomer (CAS 3946-01-8) or a homolog with a different alkyl chain—can lead to complete experimental failure. The compound's specific anomeric configuration (α vs. β) and the precise nature of its aglycon (methyl vs. ethyl/propyl) dictate its recognition and activity by biological systems [1]. For instance, while the β-anomer acts as a potent growth factor for *Lactobacillus bifidus*, the α-anomer is entirely inactive, demonstrating a strict structural requirement for function [2]. Furthermore, even among active β-anomers, the methyl derivative exhibits significantly different potency compared to its ethyl and n-propyl counterparts [3]. These findings underscore that this is not a generic GlcNAc building block but a highly specific molecular tool, and its procurement must be guided by precise, evidence-based differentiation.

Methyl-2-acetamido-2-deoxy-D-glucopyranoside: Anomeric & Aglycon Evidence


Bifidus Growth Factor: α-Anomer vs β-Anomer Specificity

A classic study established a strict anomeric requirement for the growth factor activity of methyl N-acetyl-D-glucosaminides on *Lactobacillus bifidus* var. Penn [1]. The β-methyl-N-acetyl-D-glucosaminide (CAS 3946-01-8) was found to be an active growth factor, while the corresponding α-glucoside, Methyl-2-acetamido-2-deoxy-D-glucopyranoside (CAS 6082-04-8), was completely inactive [1]. This is a definitive binary (active/inactive) differentiation based on anomeric configuration.

Microbiology Probiotics Bifidobacterium

Alkyl Chain Effect on β-Glucosaminide Activity

When comparing the active β-anomers of lower alkyl N-acetyl-D-glucosaminides, the length of the alkyl chain significantly impacts microbiological activity [1]. In assays with *Lactobacillus bifidus* var. Penn, the ethyl and n-propyl β-D-glucosaminides demonstrated considerably higher growth-promoting activity than the methyl β-D-glucosaminide [1]. The corresponding α-anomers (including the target compound) were all inactive [1]. This establishes a rank-order potency for the active anomers and highlights that the methyl aglycon, while conferring activity in the β-form, is suboptimal compared to larger alkyl groups.

Microbiology Probiotics Structure-Activity Relationship

α-Anomer in N-Acetylhexosaminidase Transglycosylation

A study on the substrate specificity of N-acetylhexosaminidase from *Aspergillus oryzae* demonstrated that the enzyme could accept various N-acetyl-β-D-glucosaminides as glycosyl acceptors, yielding specific β(1→4)-disaccharide products [1]. In contrast, while β-D-glucopyranosides with methyl, allyl, and phenyl aglycons were also good acceptors, β-D-glucopyranose lacking an aglycon was a poor substrate [1]. Although this study does not directly compare α- and β-anomers, it provides a class-level inference regarding the α-anomer: it is an unnatural or non-preferred substrate for this enzyme, which is often the point of using it as a control or a specifically designed probe in glycobiology.

Enzymology Glycobiology Biocatalysis

Validated Research Applications of Methyl-2-acetamido-2-deoxy-D-glucopyranoside


Negative Control in Bifidus Factor & Probiotic Studies

In any investigation concerning the growth-promoting activity of N-acetylglucosamine derivatives on *Lactobacillus bifidus*, Methyl-2-acetamido-2-deoxy-D-glucopyranoside (α-anomer) is the essential inactive control. Its complete lack of activity, contrasted with the potent activity of the β-anomer [1], is crucial for validating that any observed biological effect is specific to the β-configuration. This application is directly supported by classic microbiological data.

SAR Studies on Glycosidases and Glycosyltransferases

This compound is a primary tool for defining the anomeric specificity of carbohydrate-active enzymes. Its use as a substrate or inhibitor, compared against its β-anomer (CAS 3946-01-8), provides a clear binary output (active/inactive) that helps map enzyme active site architecture [1]. Furthermore, its activity can be contextualized against other alkyl derivatives (ethyl, propyl) to refine SAR models for aglycon binding pockets [2].

Synthetic Intermediate for Oligosaccharides & Glycoconjugates

Due to its stable α-configuration, this compound is a valuable precursor for the stereoselective synthesis of complex carbohydrates. It is specifically useful as a glycosyl acceptor in chemical and enzymatic reactions where a defined α-linkage is required. Its use as a building block in synthetic routes, such as those for neuraminic acid derivatives, is documented in the patent literature [3].

Technical Documentation Hub

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